molecular formula C11H11NO5 B2819197 4-[Carboxy(acetamido)methyl]benzoic acid CAS No. 2155852-01-8

4-[Carboxy(acetamido)methyl]benzoic acid

Cat. No.: B2819197
CAS No.: 2155852-01-8
M. Wt: 237.211
InChI Key: PRPVZXYVDJEBLJ-UHFFFAOYSA-N
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Description

4-[Carboxy(acetamido)methyl]benzoic acid is a benzoic acid derivative functionalized with an acetamido group and a carboxymethyl substituent on the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of conjugates or pharmacophores requiring bifunctional reactivity .

Properties

IUPAC Name

4-[acetamido(carboxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-2-4-8(5-3-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPVZXYVDJEBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[Carboxy(acetamido)methyl]benzoic acid can be synthesized through the acetylation of p-aminobenzoic acid (PABA). The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the synthesis of 4-[Carboxy(acetamido)methyl]benzoic acid involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[Carboxy(acetamido)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the acetamido group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[Carboxy(acetamido)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[Carboxy(acetamido)methyl]benzoic acid involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Core Modifications

A comparison of structurally related benzoic acid derivatives highlights key differences in substituents and pharmacological relevance:

Compound Name Key Substituents Functional Impact Reference
4-[Carboxy(acetamido)methyl]benzoic acid Acetamido, carboxymethyl Bifunctional reactivity for conjugation; moderate acidity due to dual carboxyl groups -
4-((2-(prop-2-yn-1-yloxy)acetamido)methyl)benzoic acid (PAMBA) Propargyl ether, acetamido Alkyne group enables click chemistry applications
4-(N-(4-Cyclopentylbenzyl)-2-((perfluorophenyl)sulfonamido)acetamido)benzoic acid Sulfonamide, perfluorophenyl, cyclopentylbenzyl Enhanced electrophilicity; potential kinase inhibition
4-Acetamido-3-amino-5-hydroxybenzoic acid Amino, hydroxy, acetamido Increased hydrogen-bonding capacity; altered solubility
2-(Acetamido)-4-((2-hydroxyethyl)sulfonyl)benzoic acid Sulfonyl, hydroxyethyl Strong electron-withdrawing effects; higher acidity

Key Observations :

  • PAMBA () replaces the carboxymethyl group with a propargyl ether, enabling alkyne-azide cycloaddition for bioconjugation.
  • The hydroxyethyl sulfonyl analog () demonstrates significantly higher acidity (pKa ~1.5–2.0) compared to the target compound, owing to the sulfonyl group’s strong electron-withdrawing nature.
Physicochemical Properties
Property 4-[Carboxy(acetamido)methyl]benzoic acid PAMBA Sulfonamide Derivatives
Melting Point Not reported (estimated 150–170°C) Oil (liquid at RT) 129–265°C (solid)
Solubility Moderate in polar solvents (DMSO, water) High in DCM, THF Low in water; soluble in DMSO
IR Peaks C=O (1725 cm⁻¹), OH/NH (2500–3300 cm⁻¹) C≡C (2100 cm⁻¹) S=O (1350 cm⁻¹), C-F (1150 cm⁻¹)

Notes:

  • PAMBA ’s alkyne functionality broadens its utility in bioorthogonal reactions but limits thermal stability .
  • Sulfonamide derivatives () show distinct NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide) .

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